Filgrastim

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

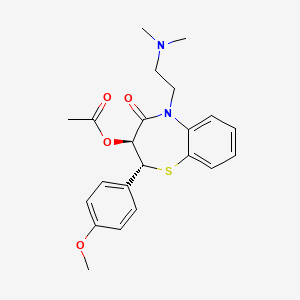

Filgrastim is a useful research compound. Its molecular formula is W99. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Prévention de la neutropénie fébrile chez les patients atteints de cancer Filgrastim, le premier facteur de stimulation des colonies de granulocytes (G-CSF), a été approuvé par la Food and Drug Administration pour le traitement de la neutropénie {svg_1}. Il est utilisé pour prévenir la neutropénie fébrile, un effet secondaire grave associé à la chimiothérapie myélosuppressive {svg_2}.

2. Traitement de la leucémie myéloïde aiguë (LMA) this compound est utilisé pour réduire le temps de récupération des neutrophiles et la durée de la fièvre chez les patients atteints de LMA recevant une chimiothérapie d'induction ou de consolidation {svg_3}.

3. Traitement de la neutropénie chronique sévère (NCS) this compound est utilisé pour réduire l'incidence et la durée des séquelles de la neutropénie sévère chez les patients atteints de NCS {svg_4}.

4. Mobilisation des cellules progénitrices hématopoïétiques autologues this compound est utilisé pour mobiliser les cellules progénitrices hématopoïétiques autologues chez les patients subissant un prélèvement et une thérapie par cellules progénitrices de sang périphérique (CPSP) {svg_5}.

Soins post-chimiothérapie myéloablative

this compound est utilisé pour réduire la durée de la neutropénie et les séquelles cliniques liées à la neutropénie chez les patients atteints de tumeurs malignes non myéloïdes subissant une chimiothérapie myéloablative suivie d'une transplantation de moelle osseuse {svg_6}.

Traitement suite à une exposition aux rayonnements

this compound est utilisé pour augmenter la survie des patients exposés de manière aiguë à des doses myélosuppressives de radiation (Syndrome hématopoïétique du syndrome d'irradiation aiguë) {svg_7}.

Développement de biosimilaires

Des versions biosimilaires de this compound ont été développées pour avoir une efficacité comparable à celle de this compound {svg_8}. Ceci a accru l'accès des patients à ce traitement vital à des coûts réduits {svg_9}.

Développement de Pegthis compound

Pegthis compound, une forme pégylée de this compound, a été développée pour atténuer les effets négatifs de la chimiothérapie sur le niveau des globules blancs {svg_10}. Ceci a transformé les soins contre le cancer et est devenu un médicament important sur le marché {svg_11}.

Mécanisme D'action

Target of Action

Filgrastim is a form of recombinant human granulocyte colony-stimulating factor (G-CSF) used to induce the production of granulocytes . It binds to the G-CSF receptor, which is primarily found on cells in the bone marrow . The primary targets of this compound are the neutrophils, a type of white blood cell that plays a crucial role in the body’s immune response .

Mode of Action

This compound mimics the biological actions of G-CSF to increase the levels of neutrophils in the blood . It stimulates the production, maturation, and activation of neutrophils, thereby increasing both their migration and cytotoxicity . This compound also controls the proliferation of committed progenitor cells and influences their maturation into mature neutrophils .

Biochemical Pathways

This compound acts on the granulocyte colony-stimulating factor (G-CSF) pathway. This pathway regulates the production and release of neutrophils from the bone marrow . This compound enhances functions such as phagocytosis, superoxide anion generation, chemiluminescence, bacterial killing, and antibody-dependent cell-mediated cytotoxicity (ADCC) .

Pharmacokinetics

This compound exhibits nonlinear pharmacokinetics. After subcutaneous administration, the maximum serum concentrations of this compound are achieved within 2 to 8 hours . The clearance of this compound decreases with increased dosing, suggesting that one of the clearance pathways for this compound is saturated at high serum concentrations .

Result of Action

The primary result of this compound’s action is an increase in the levels of neutrophils in the blood, which helps to lower the risk of infection after myelosuppressive therapy . It also has a number of therapeutic uses, including the management and prevention of infections and febrile neutropenia in patients receiving myelosuppressive chemotherapy or radiation therapy .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the route of administration (intravenous, subcutaneous) can impact the bioavailability of the drug . Additionally, the patient’s overall health status, including their renal function, can affect the drug’s pharmacokinetics

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Filgrastim plays a crucial role in biochemical reactions by binding to the granulocyte colony-stimulating factor receptor (G-CSFR) on the surface of hematopoietic cells. This interaction triggers a cascade of intracellular signaling pathways that promote the proliferation, differentiation, and activation of neutrophil precursors. This compound interacts with various biomolecules, including enzymes and proteins involved in cell signaling, such as Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3). These interactions lead to the activation of transcription factors that regulate gene expression and cellular responses .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It primarily influences hematopoietic cells by promoting the proliferation and differentiation of neutrophil precursors in the bone marrow. Additionally, this compound enhances the function of mature neutrophils by increasing their phagocytic activity, chemotaxis, and oxidative burst. This compound also impacts cell signaling pathways, such as the JAK-STAT pathway, leading to changes in gene expression and cellular metabolism. These effects contribute to the overall enhancement of the immune response .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the granulocyte colony-stimulating factor receptor on the surface of target cells. This binding induces receptor dimerization and activation of associated Janus kinases, which phosphorylate and activate signal transducer and activator of transcription proteins. The activated STAT proteins translocate to the nucleus, where they regulate the expression of genes involved in cell proliferation, differentiation, and survival. This compound also modulates the activity of various enzymes and signaling molecules, contributing to its overall effects on hematopoietic cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is known to be stable under specific conditions, but it can degrade over time, leading to a reduction in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged stimulation of neutrophil production and enhanced immune responses. The stability and degradation of this compound can influence its efficacy and potency in laboratory experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively stimulate neutrophil production without causing significant adverse effects. At higher doses, this compound may induce toxic effects, such as splenomegaly and bone pain. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes. These dosage-dependent effects highlight the importance of optimizing this compound dosing regimens in clinical settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to hematopoiesis and immune responses. It interacts with enzymes and cofactors involved in cell signaling and gene expression, such as Janus kinase 2 and signal transducer and activator of transcription 3. This compound also affects metabolic flux and metabolite levels by modulating the activity of key enzymes and regulatory proteins. These interactions contribute to the overall regulation of hematopoietic cell function and immune responses .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily localized to the bone marrow, where it exerts its effects on hematopoietic cells. This compound can also be distributed to other tissues, such as the spleen and liver, where it may influence immune responses and cellular functions. The transport and distribution of this compound are critical for its therapeutic efficacy and overall biological activity .

Subcellular Localization

This compound is primarily localized to the cytoplasm and cell membrane of target cells. It interacts with specific receptors and signaling molecules, leading to its activation and subsequent cellular responses. This compound may also undergo post-translational modifications, such as phosphorylation, which can influence its subcellular localization and activity. These modifications and interactions contribute to the precise regulation of this compound’s effects on hematopoietic cells and immune responses .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Filgrastim involves the recombinant DNA technology to produce the protein. The gene encoding for Filgrastim is inserted into a host organism, such as E. coli, which then produces the protein through fermentation. The protein is then purified and formulated into the final drug product.", "Starting Materials": [ "E. coli bacteria", "Plasmid containing the gene for Filgrastim", "Culture media for bacterial growth", "Purification reagents" ], "Reaction": [ "1. Transformation of E. coli with the plasmid containing the gene for Filgrastim", "2. Culturing of transformed E. coli in culture media to allow for protein expression", "3. Harvesting of bacterial cells and lysis to release the protein", "4. Purification of the protein using chromatography techniques", "5. Formulation of the purified protein into the final drug product" ] } | |

Numéro CAS |

121181-53-1 |

Formule moléculaire |

W99 |

Poids moléculaire |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.